molecular formula C19H26N4O3 B5522007 6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No.: B5522007
M. Wt: 358.4 g/mol
InChI Key: KRBSYCFJQGUGBG-UHFFFAOYSA-N
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Description

6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.20049070 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterobicycles

Researchers have developed methods to synthesize substituted pyrazolo[4,3-c]pyridine-3-ols, a novel class of fused heterobicycles. These compounds are obtained from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, showcasing the versatility of piperidine derivatives in synthesizing complex heterocyclic structures with potential for diverse biological applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Antifungal Agents

A study evaluated novel 6-oxo-pyridine-3-carboxamide derivatives for their antibacterial and antifungal properties. Twenty-six derivatives were synthesized and tested, revealing that certain compounds exhibited broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin. Furthermore, compounds displayed significant antifungal efficacy against Aspergillus fumigatus, highlighting the potential of these derivatives in antimicrobial research (El-Sehrawi et al., 2015).

Coordination Polymers and Luminescence Sensitization

Research into coordination polymers using pyridine-2,4,6-tricarboxylic acid and various metals, including lanthanides and transition metals, has yielded insights into the synthesis of materials with unique structural and functional properties. These polymers demonstrate diverse applications, from luminescence sensitization to potential use in material science, showcasing the broad applicability of pyridine derivatives in developing new materials (Das et al., 2009).

Novel Fluoroquinolones Against Tuberculosis

The design and synthesis of novel 6,8-difluoroquinoline derivatives have been explored for their in vivo activity against Mycobacterium tuberculosis. These compounds, characterized by their piperazine substituents, offer a promising avenue for developing new therapeutic agents against tuberculosis, reflecting the chemical's potential in medicinal chemistry (Shindikar & Viswanathan, 2005).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. Pyrrolidine compounds can have various biological activities depending on their structure and the presence of other functional groups .

Properties

IUPAC Name

6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-17-6-3-10-22(17)11-4-12-23-14-15(7-8-18(23)25)19(26)21-13-16-5-1-2-9-20-16/h1-2,5,9,15H,3-4,6-8,10-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBSYCFJQGUGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.